molecular formula C19H10Cl5N3 B2810202 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 338774-26-8

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No.: B2810202
CAS No.: 338774-26-8
M. Wt: 457.56
InChI Key: YOFBVIIEMCLSQD-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Pyridine Ring Substitution: The pyridine ring with chlorine substitution can be synthesized separately and then coupled with the benzimidazole core through nucleophilic substitution reactions.

    Final Coupling: The final step involves the coupling of the chlorinated benzimidazole core with the chlorinated pyridine ring under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzimidazole and pyridine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1H-benzimidazole
  • 5,6-dichloro-2-(2-chlorophenyl)-1H-benzimidazole
  • 2-(2,6-dichlorophenyl)-1H-benzimidazole

Uniqueness

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to its specific combination of chlorine substitutions on both the benzimidazole and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl5N3/c20-12-4-1-5-13(21)11(12)9-27-17-8-15(23)14(22)7-16(17)26-19(27)10-3-2-6-25-18(10)24/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFBVIIEMCLSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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